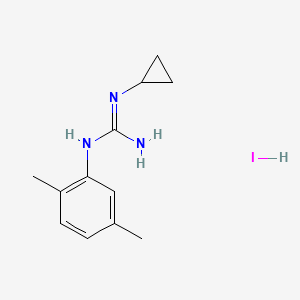
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide, also known as N-Benzyl-3-methyl-2-(pyrrolidin-1-yl)butanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide involves the inhibition of dopamine uptake through the dopamine transporter. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide are primarily related to its effect on dopamine levels. Increased dopamine levels have been associated with improved mood, motivation, and cognitive function. However, excessive dopamine levels can lead to adverse effects such as addiction, psychosis, and neurotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide in lab experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more soluble analogs that can be administered more easily in experimental settings. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of dopamine-related disorders.
Synthesis Methods
The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide is a multi-step process that involves the reaction of 3-methyl-2-pyrrolidinone with benzyl isocyanide, followed by the addition of 1-bromo-3-chloropropane and N,N-diisopropylethylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide has shown potential in various scientific research applications. One of the primary applications is in the field of neuroscience, where it has been found to act as a potent and selective inhibitor of the dopamine transporter. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.
properties
IUPAC Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15(2)18(22-11-6-7-12-22)19(24)21-17-10-13-23(20(17)25)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18H,6-7,10-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJWMCMBGBBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1=O)CC2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-3-methyl-2-pyrrolidin-1-ylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)


![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)
![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)
![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)